molecular formula C18H15NO3 B14252613 1,4-Anthracenedione, 2-(4-morpholinyl)- CAS No. 166759-07-5

1,4-Anthracenedione, 2-(4-morpholinyl)-

Cat. No.: B14252613
CAS No.: 166759-07-5
M. Wt: 293.3 g/mol
InChI Key: WDNZCENLYJKFEB-UHFFFAOYSA-N
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Description

1,4-Anthracenedione, 2-(4-morpholinyl)- is a derivative of anthraquinone, a compound known for its vibrant color and wide range of applications This compound is characterized by the presence of a morpholine ring attached to the anthracenedione structure, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Anthracenedione, 2-(4-morpholinyl)- typically involves the reaction of anthraquinone with morpholine under specific conditions. One common method is the nucleophilic substitution reaction where anthraquinone is reacted with morpholine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,4-Anthracenedione, 2-(4-morpholinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

1,4-Anthracenedione, 2-(4-morpholinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Anthracenedione, 2-(4-morpholinyl)- involves its interaction with cellular components at the molecular level. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its anticancer applications. The compound also targets specific enzymes and receptors, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Anthracenedione, 2-(4-morpholinyl)- is unique due to the presence of the morpholine ring, which enhances its solubility and biological activity. This structural modification allows for more targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

166759-07-5

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

2-morpholin-4-ylanthracene-1,4-dione

InChI

InChI=1S/C18H15NO3/c20-17-11-16(19-5-7-22-8-6-19)18(21)15-10-13-4-2-1-3-12(13)9-14(15)17/h1-4,9-11H,5-8H2

InChI Key

WDNZCENLYJKFEB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)C3=CC4=CC=CC=C4C=C3C2=O

Origin of Product

United States

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